molecular formula C12H17ClO3 B026861 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane CAS No. 56718-76-4

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane

Cat. No. B026861
CAS RN: 56718-76-4
M. Wt: 244.71 g/mol
InChI Key: MAVSBQOSROXJQJ-UHFFFAOYSA-N
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Description

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane is a chemical compound with the molecular formula C12H17ClO3 . It is used in scientific research and has diverse applications due to its unique properties. It offers potential in fields like pharmaceuticals, material science, and environmental studies.


Molecular Structure Analysis

The molecular weight of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane is 244.71 g/mol . The IUPAC name for this compound is 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol . The InChI representation is InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3 . The canonical SMILES representation is COCCC1=CC=C(C=C1)OCC(CCl)O .


Physical And Chemical Properties Analysis

The computed properties of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 244.0866221 g/mol .

Scientific Research Applications

Field of Application

The compound is used in the field of Pharmaceutical Chemistry , specifically in the synthesis of Metoprolol .

Summary of the Application

Metoprolol is a selective β1-blocker drug. The compound “1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane” is a racemic intermediate in the synthesis of Metoprolol .

Methods of Application or Experimental Procedures

In the study, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of the racemic intermediate. PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .

Results or Outcomes

Different reaction parameters were optimized to achieve maximum enantioselectivity. It was found that at 30 °C, enzyme activity of 400 units and substrate concentration of 10 mM gave a high enantioselectivity and conversion in an optimum time of 3 hours (C = 50.5%, ee p = 97.2%, ee s = 95.4%, E = 182) .

properties

IUPAC Name

1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSBQOSROXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane

CAS RN

56718-76-4
Record name 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-CHLORO-2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)-PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85325N238N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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